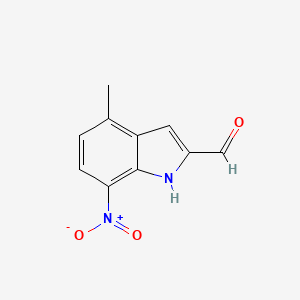

4-Methyl-7-nitro-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-methyl-7-nitro-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-5,11H,1H3 |

InChI Key |

OHIAUGCJMJFWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 7 Nitro 1h Indole 2 Carbaldehyde

Strategies for Indole (B1671886) Nucleus Construction with Specific Substitution

Fischer Indole Synthesis Variants for Substituted Anilines

The Fischer indole synthesis is a robust and widely used method for indole synthesis, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of a 4-methyl-7-nitro-substituted indole, a key starting material would be (3-methyl-4-nitrophenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. nih.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. nih.gov

| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Potential Product |

| (3-methyl-4-nitrophenyl)hydrazine | Glyoxal derivative | HCl, H₂SO₄, PPA | 4-Methyl-7-nitro-1H-indole-2-carbaldehyde |

Data derived from the general principles of the Fischer Indole Synthesis. wikipedia.orgnih.gov

Challenges in the Fischer synthesis can arise from the regioselectivity when using unsymmetrical ketones and the stability of the starting hydrazines, especially those with electron-withdrawing groups like the nitro group. thermofisher.comnih.gov

Reissert Indole Synthesis and its Adaptations for Nitro- and Methyl-Substitution

The Reissert indole synthesis offers a reliable pathway to indole-2-carboxylates, which can be further functionalized. derpharmachemica.com The classical Reissert reaction involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization. derpharmachemica.comwikipedia.org To synthesize a 4-methyl-7-nitro-indole derivative, one would start with 2,5-dinitrotoluene (B8417). The initial product would be an indole-2-carboxylic acid derivative. wikipedia.org

The key steps involve the formation of an ethyl o-nitrophenylpyruvate intermediate, which is then cyclized using reducing agents like zinc in acetic acid. wikipedia.org This method is particularly useful for preparing indoles with substituents on the benzene (B151609) ring. derpharmachemica.com

| Starting Material | Reagents | Intermediate | Final Product (after decarboxylation) |

| 2,5-Dinitrotoluene | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid | Ethyl 4-nitro-7-aminoindole-2-carboxylate | 4-Nitro-7-aminoindole |

This table illustrates a potential adaptation of the Reissert synthesis for a related nitro-substituted indole.

A subsequent formylation step would be required to introduce the 2-carbaldehyde group.

Bartoli Indole Synthesis and Regioselectivity Considerations

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction is particularly advantageous for synthesizing indoles with substitution at the C7 position, which can be challenging to achieve with other methods. wikipedia.org The presence of a bulky ortho-substituent is often crucial for the success of the reaction, as it facilitates the key nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

For the target molecule, 1-methyl-2,4-dinitrobenzene could serve as a starting material. The reaction with a suitable vinyl Grignard reagent would lead to the formation of the indole ring.

| Starting Nitroarene | Grignard Reagent | Key Intermediate | Potential Product |

| 1-methyl-2,4-dinitrobenzene | Vinylmagnesium bromide | Nitrosoarene | 4-Methyl-7-nitroindole |

Data based on the general mechanism of the Bartoli Indole Synthesis. onlineorganicchemistrytutor.comquimicaorganica.org

The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. onlineorganicchemistrytutor.com The regioselectivity is generally high, yielding the 7-substituted indole. jk-sci.com

Leimgruber-Batcho and Fukuyama Indole Syntheses for Complex Precursors

The Leimgruber-Batcho indole synthesis is another efficient method that starts from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.orgyoutube.com This method is widely used in the pharmaceutical industry due to its high yields and mild reaction conditions. wikipedia.org Starting with 4-methyl-2-nitrotoluene, this synthesis could provide a route to 4-methylindole, which would then require nitration and formylation.

The Fukuyama indole synthesis is a versatile radical-mediated reaction that allows for the synthesis of 2,3-disubstituted indoles. chem-station.comwikipedia.org It typically utilizes an o-isocyanostyrene or a 2-alkenylthioanilide derivative as the starting material and proceeds via a radical cyclization. wikipedia.orgsynarchive.com While highly versatile, its direct application to the synthesis of this compound would depend on the synthesis of a suitably substituted precursor.

| Synthesis Method | Starting Material | Key Features |

| Leimgruber-Batcho | o-Nitrotoluene derivative | High yields, mild conditions, forms the indole ring. wikipedia.orgjournalijar.com |

| Fukuyama | o-Isocyanostyrene or 2-alkenylthioanilide | Radical cyclization, good for 2,3-disubstituted indoles. chem-station.comwikipedia.org |

Gassmann Indole Synthesis and other Halogen-Mediated Approaches

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org The reaction proceeds through the formation of a chloramine, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org While effective, this method is less suitable for electron-poor anilines, such as those containing a nitro group. wikipedia.org

Halogen-mediated approaches offer alternative strategies. For instance, copper-mediated 2,3-difunctionalization of indoles can introduce a halogen at the 3-position, providing a handle for further transformations. rsc.org An iron-mediated radical coupling of aryl diazonium salts and alkyl iodides has also been developed as an alternative to the Fischer indole synthesis. nih.govacs.org

Palladium-Catalyzed Heteroannulation Approaches for Indole Scaffolds

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles. acs.orgacs.org These methods often offer advantages such as milder reaction conditions and the elimination of steps required in classical syntheses. acs.org

One such approach is the reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide, catalyzed by a palladium-phosphine complex. acs.orgcapes.gov.br This method can tolerate a range of substituents on the aromatic ring. Another powerful palladium-catalyzed method is the Larock indole synthesis, which involves the heteroannulation of internal alkynes. acs.org Highly substituted indoles can also be prepared through palladium-catalyzed coupling reactions of o-haloanilines with alkynes, followed by iodocyclization and further cross-coupling reactions. nih.gov

| Catalytic System | Substrates | Key Advantage |

| Pd(OAc)₂ / PPh₃ | 2-Nitrostyrenes | Reductive cyclization, tolerates various functional groups. acs.org |

| Pd/Josiphos | 2-Alkynylbromoarenes and ammonia | Direct use of ammonia in cross-coupling. nih.gov |

| Pd/Cu | o-Iodoanilines and terminal acetylenes | Leads to highly substituted indoles. nih.gov |

Targeted Introduction of the Nitro Group at the C7 Position

The introduction of a nitro group at the C7 position of an indole ring is a key step for synthesizing various biologically active molecules. While general nitration of indole often yields a mixture of isomers, targeted synthesis of 7-nitroindoles necessitates specific strategies that can overcome the inherent reactivity of other positions on the indole ring.

Electrophilic nitration remains a fundamental method for the synthesis of nitroaromatics. masterorganicchemistry.com Typically, a mixture of nitric acid and sulfuric acid is used to generate the potent electrophile, the nitronium ion (NO2+). masterorganicchemistry.com However, the direct nitration of substituted indoles often suffers from a lack of regioselectivity and harsh reaction conditions. rsc.org

For instance, the nitration of 3-acetylindole (B1664109) results predominantly in the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu The presence of an electron-withdrawing group at C3 deactivates the pyrrole (B145914) ring, favoring substitution on the benzene ring. The regiochemical outcome is influenced by the existing substituents. For a substrate like 4-methyl-1H-indole-2-carbaldehyde, the directing effects of both the methyl and carbaldehyde groups, as well as the steric hindrance from the 4-methyl group, would need to be carefully considered. rsc.org Achieving C7 selectivity via direct electrophilic nitration is challenging and often requires the use of protecting groups or multi-step synthetic sequences. One study described the synthesis of 3,7-dinitroindole from ethyl 7-nitroindole-2-carboxylate, indicating that precursors with a nitro group at C7 can be accessed and further functionalized. umn.edu

To circumvent the harsh conditions and poor selectivity of classical nitration, several metal-free methods have emerged. These approaches often offer milder conditions and improved functional group tolerance.

One notable method involves the use of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640). rsc.orgnih.gov This combination generates trifluoroacetyl nitrate (B79036) in situ, which acts as an effective electrophilic nitrating agent for various indoles. rsc.orgnih.gov This system has been successfully applied to a range of substituted indoles, affording 3-nitroindoles in good to excellent yields. nih.gov The reaction proceeds under non-acidic and non-metallic conditions, enhancing its applicability. rsc.org Research has shown that while this method is robust for many substrates, significant steric hindrance at the 4-position can reduce the yield. rsc.org

Another metal-free approach is the Cs2CO3-promoted synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds. rsc.orgrsc.org This method forms two new C-C and C-N bonds with high regioselectivity under transition metal-free conditions. rsc.orgrsc.org

A novel metal-free transannulation reaction of 2-substituted indoles with 2-nitroalkenes in polyphosphoric acid has also been developed to produce 3-substituted 2-quinolones, showcasing an alternative pathway for indole functionalization. nih.govrsc.org

Table 1: Metal-Free Nitration of N-Boc Indoles with NMe₄NO₃/TFAA

| Substrate | Product | Yield (%) |

| N-Boc-indole | N-Boc-3-nitroindole | 85 |

| N-Boc-4-chloroindole | N-Boc-4-chloro-3-nitroindole | 82 |

| N-Boc-4-bromoindole | N-Boc-4-bromo-3-nitroindole | 65 |

| N-Boc-7-methoxyindole | N-Boc-7-methoxy-3-nitroindole | 78 |

Data sourced from research on regioselective nitration under non-acidic conditions. rsc.org

Electrochemical methods offer a green and efficient alternative for organic synthesis. The synthesis of 3-nitroindoles can be achieved through the electrochemical cyclization of nitroenamines. researchgate.netrsc.org This process typically uses potassium iodide as a mediator in an undivided cell. rsc.orgresearchgate.net

The reaction mechanism is believed to be a sequential paired electrolysis process. It begins with the anodic oxidation of the iodide ion to an iodine radical. This radical then facilitates the cyclization of the nitroenamine to form a 3-nitroindolinyl radical. Subsequent cathodic reduction and protonation generate a 3-nitroindoline, which is then oxidized to the final 3-nitroindole product. rsc.orgrsc.org This method is notable for its mild, ambient temperature conditions. rsc.org

Rearrangement reactions provide another sophisticated tool for achieving regioselectivity. A rhodium(II)-catalyzed reaction of β-nitro styryl azides has been shown to produce 3-nitroindoles exclusively, via a nitro group migration. nih.govresearchgate.net

In this transformation, the Rh2(II) carboxylate catalyst promotes a fundamental change in the reactivity of the styryl azide, favoring the migration of the electron-withdrawing nitro group over other potential migrating groups like phenyl or sulfonyl groups. nih.gov The migratory aptitude follows the order: ester << amide < H < sulfonyl < benzoyl << nitro. nih.govresearchgate.net This high aptitude for migration allows for the selective formation of 3-nitroindoles from readily available starting materials. nih.gov

The synthesis of 4-nitroindoles often relies on classical named reactions adapted for substituted precursors. A well-documented procedure is the Reissert indole synthesis. orgsyn.org A specific example is the synthesis of 4-nitroindole (B16737) from 2-methyl-3-nitroaniline (B147196). orgsyn.org

The process begins with the formation of ethyl N-(2-methyl-3-nitrophenyl)formimidate from 2-methyl-3-nitroaniline and triethyl orthoformate. This intermediate is then treated with a complex of diethyl oxalate and potassium ethoxide in dimethyl sulfoxide. The resulting cyclization and subsequent workup afford 4-nitroindole. orgsyn.org This method can be extended to synthesize various 5-, 6-, and 7-substituted derivatives. orgsyn.org

Table 2: Key Steps in the Synthesis of 4-Nitroindole

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-Methyl-3-nitroaniline | Triethyl orthoformate, p-toluenesulfonic acid | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 88 |

| 2 | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | Diethyl oxalate, Potassium ethoxide, DMSO | 4-Nitroindole | 71 |

Data sourced from Organic Syntheses procedure. orgsyn.org

Several methods have been developed for the specific synthesis of 6-nitroindoles. A practical, transition-metal-free method involves the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate (Cs2CO3). rsc.orgrsc.org This reaction proceeds via the formation of two new C-C and C-N bonds, yielding a variety of 6-nitroindole derivatives in moderate to good yields. rsc.org

Another approach involves the reaction of 1,3-dinitrobenzene (B52904) with α-chloromethyl ketones in the presence of DBU in DMF. This yields 2,4-dinitrobenzyl ketones. Subsequent reduction of these ketones with tin(II) chloride leads to the formation of 2-substituted 1-hydroxy-6-nitroindoles. thieme-connect.com These N-hydroxyindoles can then be dehydroxylated to provide the corresponding 6-nitroindoles. thieme-connect.com

Furthermore, direct nitration of indoles with an electron-withdrawing group at the C3 position, such as 3-acetylindole or indole-3-carbonitrile, with concentrated nitric acid has been shown to yield the 6-nitro derivative as the major product. umn.edu

Regioselective Formylation at the C2 Position

The introduction of a formyl group at the C2 position of the indole nucleus is a critical step in the synthesis of this compound. This transformation can be achieved through several reliable methods, each with its own set of advantages and substrate scope considerations.

Direct Formylation Methodologies for Indole-2-Carbaldehydes

Direct formylation of the indole ring, while typically favoring the C3 position due to the higher electron density, can be directed to the C2 position under specific conditions or with appropriate protecting groups. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irjk-sci.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comorganic-chemistry.org The electrophilic Vilsmeier reagent then attacks the indole ring. While direct C2 formylation of a simple indole is challenging, the presence of an electron-withdrawing group at the C3 position can direct the formylation to the C2 position. For the synthesis of this compound, the strong electron-withdrawing nitro group at C7 and the methyl group at C4 influence the electron distribution within the indole ring, potentially impacting the regioselectivity of the formylation.

Recent advancements have explored alternative formylating agents and catalysts to improve the efficiency and regioselectivity of indole formylation. acs.org For instance, the use of trimethyl orthoformate in the presence of a Lewis acid like boron trifluoride diethyl etherate has been shown to be an effective method for the C-H formylation of various indoles. acs.org

Table 1: Comparison of Direct Formylation Methods

| Method | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ (or other chlorinating agents) | Well-established, versatile for electron-rich systems. sid.irjk-sci.com |

| Boron-Catalyzed | Trimethyl orthoformate, BF₃·OEt₂ | Mild conditions, good functional group tolerance. acs.org |

Oxidation of C2-Hydroxymethyl Precursors to Carbaldehydes

An alternative and often more regioselective approach to obtaining indole-2-carbaldehydes involves the oxidation of a pre-installed C2-hydroxymethyl group. This two-step strategy first requires the synthesis of the corresponding 2-(hydroxymethyl)indole derivative, which is then oxidized to the desired aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups present in the molecule, such as the nitro group in the target compound.

Commonly used oxidizing agents include manganese dioxide (MnO₂), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). For instance, the oxidation of indol-aldehydes from their corresponding alcohol precursors has been successfully achieved using DMSO. nih.gov The selection of a mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid or degradation of the indole ring, particularly with the activating methyl group and the deactivating but sensitive nitro group.

Transformation of C2-Carboxylic Acid Derivatives to Carbaldehydes

Another reliable route for the synthesis of indole-2-carbaldehydes involves the reduction of indole-2-carboxylic acid derivatives. This method offers excellent regiocontrol as the carboxyl group is introduced at the C2 position with high selectivity. The synthesis of the precursor, 4-methyl-7-nitro-1H-indole-2-carboxylic acid, can be achieved through methods like the Fischer indole synthesis from a suitably substituted phenylhydrazine and pyruvic acid. nih.gov

Once the indole-2-carboxylic acid is obtained, it can be converted to the corresponding aldehyde. This transformation typically involves the initial activation of the carboxylic acid, for example, by converting it to an acid chloride, an ester, or a Weinreb amide. The activated derivative is then subjected to a controlled reduction. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are often effective for the partial reduction of esters to aldehydes. Alternatively, the conversion of the carboxylic acid to a Weinreb amide followed by treatment with a Grignard reagent or an organolithium reagent can also yield the desired aldehyde. A patent describes the synthesis of indole-2-carboxylic acid derivatives which can serve as precursors. google.com

Incorporation of the C4 Methyl Group

The presence of a methyl group at the C4 position of the indole scaffold is a key structural feature of the target molecule. This substituent can be introduced either by starting with a pre-methylated precursor or by methylation of the indole ring at a later stage of the synthesis.

Synthetic Routes Utilizing Methylated Anilines or Precursors

One of the most convergent and widely employed methods for constructing the indole ring is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov To synthesize 4-methyl-7-nitro-1H-indole, one would start with (3-methyl-4-nitrophenyl)hydrazine. The choice of the acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. nih.gov An improved Fischer synthesis of nitroindoles has been reported, highlighting the importance of this method. tandfonline.com

Another powerful method for indole synthesis is the Batcho-Leimgruber indole synthesis. This two-step process begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-enamino-nitro-styrene intermediate. Subsequent reductive cyclization of this intermediate yields the indole. researchgate.net For the synthesis of 4-methyl-7-nitroindole, 2,5-dinitrotoluene would be the starting material.

Post-Synthetic Methylation Strategies on Indole Scaffolds

While generally less common for introducing a methyl group at the C4 position due to potential regioselectivity issues, post-synthetic methylation of a pre-formed 7-nitroindole (B1294693) scaffold is a theoretical possibility. Electrophilic methylation of indoles typically occurs at the N1 or C3 position. To achieve C4 methylation, one would likely need to employ directed metalation strategies. This would involve deprotonation of the indole ring at a specific position using a strong base, followed by quenching with a methylating agent like methyl iodide. The directing group and reaction conditions would need to be carefully chosen to favor deprotonation at the C4 position, which can be challenging in the presence of other reactive sites.

Multicomponent Reaction Approaches for Integrated Synthesis of Indole Derivatives

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. nih.gov While a direct one-pot synthesis of this compound via an MCR is not explicitly documented, several MCR strategies for indole synthesis can be adapted to build its core structure or a closely related precursor.

One of the most direct and flexible routes to 7-substituted indoles is the Bartoli indole synthesis. wikipedia.org This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction. wikipedia.org This method is particularly relevant as it directly utilizes a nitroarene, a key feature of the target molecule. A plausible strategy would involve starting with 2-methyl-5-nitroaniline (which can be synthesized from o-toluidine) chemicalbook.commedium.com and converting it to a suitable ortho-substituted nitroarene for the Bartoli reaction. For instance, conversion of the amino group to a halide could facilitate a subsequent Bartoli reaction with a vinyl Grignard reagent to construct the 4-methyl-7-nitroindole core. The Bartoli synthesis has been successfully performed on solid supports, which can simplify purification and reduce waste. nih.govnih.gov

Another advanced approach involves the consecutive four-component synthesis of trisubstituted indoles. Researchers have developed a sequence involving a copper-free alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization, iodination, and subsequent N-alkylation to generate 1,2,3-trisubstituted indoles in a single pot. nih.govbeilstein-journals.orgbeilstein-journals.org This highlights the potential for creating highly decorated indoles through a programmed sequence of reactions. Conceptually, a similar multi-step, one-pot sequence could be envisioned using a precursor like 3-bromo-6-methyl-nitrobenzene .

The Ugi-tetrazole four-component reaction (UT-4CR) offers another versatile route. This reaction, involving an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide, produces Ugi-adducts that can undergo acidic ring closure to form 2-tetrazolo substituted indoles. nih.govrsc.org These indoles can then be subjected to further functionalization. Notably, Vilsmeier-Haack formylation of a 2-tetrazolo indole derivative has been shown to occur selectively at the 7-position, providing a pathway to 7-formylindoles. nih.govrsc.org This demonstrates the feasibility of introducing substituents at the desired positions through a combination of MCRs and subsequent selective reactions.

Table 1: Selected Multicomponent Reaction Strategies for Indole Synthesis

| Reaction Name | Key Starting Materials | Typical Product | Relevance to Target Compound |

|---|---|---|---|

| Bartoli Indole Synthesis | ortho-Substituted nitroarene, Vinyl Grignard reagent | 7-Substituted indoles | Direct route to the 7-nitroindole core. wikipedia.orgnih.gov |

| Four-Component Alkynylation-Cyclization | ortho-Haloaniline, Terminal alkyne, Iodinating agent, Alkyl halide | 1,2,3-Trisubstituted indoles | Demonstrates potential for one-pot synthesis of highly substituted indoles. nih.govbeilstein-journals.org |

| Ugi-Tetrazole Reaction/Cyclization | Substituted aniline, Isocyanide, Aldehyde, TMSN₃ | 2-Tetrazolo substituted indoles | Provides a scaffold that can be selectively functionalized at the 7-position. nih.govrsc.org |

Green Chemistry Principles and Sustainable Synthesis Protocols for Indoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of indoles to create more sustainable and environmentally benign methodologies.

The Bartoli indole synthesis itself can be viewed through a green chemistry lens as it offers high step and redox efficiency by directly converting a readily available nitroarene into the indole core, avoiding multiple protection, deprotection, and redox manipulation steps often required in other methods like the Fischer indole synthesis. rsc.org Recent advancements have focused on making this reaction even more sustainable.

For the crucial formylation step to introduce the aldehyde group at the C-2 position, traditional methods like the Vilsmeier-Haack reaction often use stoichiometric amounts of phosphorus oxychloride (POCl₃) and solvents like DMF, which are hazardous. nih.govnumberanalytics.comorganic-chemistry.org Green alternatives are being actively developed. For instance, novel methods for preparing the Vilsmeier-Haack reagent that avoid toxic reagents like phosgene (B1210022) or thionyl chloride have been reported. scirp.orgresearchgate.net Furthermore, microwave-assisted Vilsmeier-Haack reactions can significantly reduce reaction times and the amount of solvent required. nih.gov A particularly promising green approach is the visible-light-promoted photocatalytic formylation of indoles, which uses a catalyst like Rose Bengal and molecular oxygen as the terminal oxidant, with TMEDA serving as the one-carbon source. beilstein-journals.org This method operates under mild conditions and avoids harsh reagents.

Nitration, another key step, traditionally employs a hazardous mixture of concentrated nitric and sulfuric acids. researchgate.net Greener nitration methods are emerging, such as using solid acid catalysts or milder nitrating agents to improve safety and reduce acidic waste.

A plausible green synthetic route to This compound could be envisioned as follows:

Synthesis of the Precursor: The synthesis would begin with 2-methyl-5-nitroaniline . chemicalbook.commedium.com

Indole Core Formation: This precursor would undergo a modified Bartoli indole synthesis. The use of an ortho-bromo directing group, which is later removed reductively, has been shown to enhance the scope of the Bartoli reaction. wikipedia.org This allows for the formation of the 4-methyl-7-nitroindole core.

Green Formylation: The final step would be the regioselective formylation at the C-2 position. A sustainable photocatalytic method or a microwave-assisted Vilsmeier-Haack reaction with a greener reagent preparation could be employed to introduce the carbaldehyde group, thus completing the synthesis of the target molecule. beilstein-journals.orgnih.gov

By integrating principles of atom economy, step efficiency, and the use of less hazardous reagents and conditions, the synthesis of complex molecules like this compound can be achieved in a more sustainable manner.

Mechanistic Investigations of 4 Methyl 7 Nitro 1h Indole 2 Carbaldehyde Reactivity

Electrophilic Aromatic Substitution Pathways of Substituted Indoles

The indole (B1671886) ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, as this leads to the most stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.comyoutube.com However, the presence of substituents on the indole core, as in 4-Methyl-7-nitro-1H-indole-2-carbaldehyde, significantly modifies this intrinsic reactivity.

Influence of Nitro and Methyl Substituents on Ring Activation/Deactivation

The rate and orientation of electrophilic aromatic substitution are dictated by the electronic properties of the substituents attached to the aromatic ring. Activating groups increase the electron density of the ring, making it more nucleophilic, while deactivating groups withdraw electron density, reducing its reactivity toward electrophiles.

Methyl Group (-CH₃): The methyl group at the C4 position is an electron-donating group. It activates the indole ring towards electrophilic attack, primarily through an inductive effect and hyperconjugation. acs.org As an ortho-, para-director, the C4-methyl group would enhance the reactivity of the C3 and C5 positions.

Nitro Group (-NO₂): The nitro group at the C7 position is a powerful electron-withdrawing group. youtube.com It strongly deactivates the indole ring through both inductive and resonance effects, making electrophilic substitution more difficult. acs.org The deactivating influence of a nitro group is most pronounced at the ortho and para positions relative to its point of attachment. acs.org Therefore, the C7-nitro group significantly reduces the electron density at the C6 position and within the adjacent pyrrole (B145914) ring. In some substituted indoles, a nitrogen atom at the 7-position has been shown to deactivate the C3 position. rsc.org

Carbaldehyde Group (-CHO): The 2-carbaldehyde group is also electron-withdrawing and deactivates the indole ring, particularly the pyrrole moiety.

The cumulative effect on this compound is a highly deactivated indole system. The strong deactivating properties of the nitro and carbaldehyde groups likely outweigh the activating effect of the methyl group, rendering the molecule significantly less reactive towards electrophiles than unsubstituted indole.

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| -CH₃ (Methyl) | C4 | Electron-donating | Activating |

| -NO₂ (Nitro) | C7 | Electron-withdrawing | Strongly Deactivating |

| -CHO (Carbaldehyde) | C2 | Electron-withdrawing | Deactivating |

Regioselectivity of Electrophilic Attack on the Indole Core

Predicting the site of electrophilic attack on this compound requires careful consideration of the directing effects of all substituents and the inherent reactivity of the indole nucleus. In a typical indole, C3 is the most nucleophilic position. youtube.com However, in this molecule, the C2 and C3 positions are already substituted or sterically hindered by the carbaldehyde group.

Therefore, electrophilic attack is most likely to occur on the benzene portion of the molecule, at either the C5 or C6 position.

Attack at C5: This position is ortho to the activating methyl group at C4 and meta to the deactivating nitro group at C7. The activating effect of the methyl group would favor substitution at C5.

Attack at C6: This position is meta to the activating methyl group at C4 and ortho to the deactivating nitro group at C7. The strong deactivation from the adjacent nitro group makes attack at C6 less favorable.

Considering these influences, the C5 position is the most probable site for electrophilic aromatic substitution. In cases where the C3 position of an indole is exhaustively protonated under strongly acidic conditions, electrophilic attack is often directed to C5. youtube.com The presence of multiple deactivating groups in this compound suggests that harsh reaction conditions would be necessary for any electrophilic substitution to proceed.

Nucleophilic Reactions at the Carbaldehyde Moiety

The carbaldehyde group at the C2 position is an electrophilic center and is the primary site for nucleophilic attack. This functionality allows for a variety of transformations, including condensation and addition reactions.

Aldehyde Reactivity in Condensation and Addition Reactions

Aldehydes are well-known to undergo condensation reactions with a range of nucleophiles. Indole aldehydes, specifically, can participate in acid-catalyzed electrophilic substitution reactions with other indole molecules to form bis(indolyl)methanes and tris(indolyl)methanes. researchgate.netoup.comresearchgate.net

Furthermore, the aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or diethyl malonate, in a Knoevenagel condensation. rsc.org This reaction involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step typically yields a stable α,β-unsaturated product. rsc.org

Formation of Imines, Acetals, and Related Derivatives

The carbonyl group of this compound is susceptible to attack by heteroatomic nucleophiles, leading to the formation of various functional derivatives.

Imines: The reaction of the aldehyde with primary amines (R-NH₂) under mildly acidic conditions yields imines (also known as Schiff bases), which contain a C=N double bond. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl, forming a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org This reaction is reversible. libretexts.orgmasterorganicchemistry.com

Acetals: In the presence of an acid catalyst, the aldehyde can react with two equivalents of an alcohol (R-OH) to form an acetal (B89532). masterorganicchemistry.com This reaction involves the initial formation of a hemiacetal, which then reacts with a second alcohol molecule. masterorganicchemistry.com Acetal formation is a common strategy to protect aldehyde groups during other chemical transformations. masterorganicchemistry.com

Related Derivatives: Reaction with secondary amines (R₂NH) leads to the formation of enamines. chemistrysteps.comlibretexts.org Other derivatives can also be formed; for instance, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives yields a hydrazone. masterorganicchemistry.com

| Reactant | Functional Group | Product | Reaction Type |

|---|---|---|---|

| Primary Amine | R-NH₂ | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Secondary Amine | R₂NH | Enamine | Nucleophilic Addition-Elimination |

| Alcohol | R-OH | Acetal | Nucleophilic Addition |

| Active Methylene Compound | Z-CH₂-Z' | α,β-Unsaturated Compound | Knoevenagel Condensation |

| Hydroxylamine | NH₂OH | Oxime | Nucleophilic Addition-Elimination |

| Hydrazine | NH₂NH₂ | Hydrazone | Nucleophilic Addition-Elimination |

Reactivity of the Indole N-H Position

The nitrogen atom in the indole ring possesses a lone pair of electrons and is attached to a hydrogen atom. The N-H bond is weakly acidic and can be deprotonated by strong bases such as sodium hydride (NaH), sodamide (NaNH₂), or organolithium reagents like butyllithium. bhu.ac.innih.gov

Deprotonation generates an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. bhu.ac.in The choice of base and reaction conditions can influence whether the subsequent reaction occurs at the nitrogen or at the C3 position. bhu.ac.in Generally, the use of more ionic salts, such as those with sodium or potassium counterions, tends to favor substitution at the nitrogen atom. bhu.ac.in

N-Functionalization Mechanisms (e.g., Alkylation, Acylation)

The functionalization of the indole nitrogen (N-functionalization) is a fundamental transformation in indole chemistry, allowing for the introduction of various substituents that can modulate the molecule's electronic properties and biological activity. This typically involves deprotonation of the N-H group, followed by reaction with an electrophile.

N-Alkylation: The N-alkylation of indoles, particularly those bearing electron-withdrawing groups like the nitro group in this compound, often requires a base to generate the indole anion. Common synthetic approaches utilize strong bases to form the active indole anion, which then reacts with alkylating agents like methyl iodide or benzyl (B1604629) bromide. google.com The presence of the 7-nitro group increases the acidity of the N-H proton, potentially allowing for the use of milder bases compared to unsubstituted indoles. However, the position of the nitro group is crucial for the stereoselectivity of the reaction, with studies on nitroindoles showing that 4-nitroindole (B16737) can undergo asymmetric N-alkylation with Michael acceptors in the presence of cinchona alkaloid-based phase-transfer catalysts. researchgate.net Reactions with 7-substituted nitroindoles, however, were reported to be unsuccessful under similar conditions. researchgate.net Alternative methods for N-alkylation include using iridium-catalyzed reactions for the hydroamination of alkenes with indoles. nih.gov

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen. This reaction can be achieved using acylating agents such as chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.com For 7-nitroindoles, N-acylation has been demonstrated in the synthesis of derivatives like N-acetyl-7-nitroindoline. jst.go.jp The resulting N-acyl group can serve as a photolabile protecting group, where photo-activation induces the transfer of the acetyl group, leading to the formation of a reactive nitronic anhydride (B1165640) intermediate. jst.go.jprsc.org This reactivity highlights a potential functional application for N-acylated derivatives of this compound.

Role in Hydrogen Bonding and Supramolecular Interactions

The hydrogen bonding capabilities of this compound are primarily dictated by the N-H group of the indole ring, which can act as a hydrogen bond donor. The oxygen atoms of the nitro group and the aldehyde group can act as hydrogen bond acceptors. These interactions are fundamental to the molecule's crystal packing and its potential to form larger supramolecular assemblies. researchgate.net

Oxidative Transformations and Aromatization Processes in Indole Chemistry

The indole ring itself is an aromatic system. Therefore, "aromatization" in this context typically refers to the formation of the indole ring from a non-aromatic precursor, such as a dihydroindole (indoline), or the restoration of aromaticity following a reaction. Oxidative transformations can target the substituents or the indole ring itself.

The aldehyde group at the C2 position is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common reaction for indole-2-carbaldehydes. For example, indole-2-carboxylic acid derivatives have been synthesized and studied as potential enzyme inhibitors. nih.gov The oxidation of indole-2-carboxylic acid itself has been investigated electrochemically, leading to products such as dioxindoles. researchgate.net The oxidation of 2-hydroxymethylindoles with reagents like activated manganese dioxide is a standard method to prepare indole-2-carbaldehydes. rsc.org

Aromatization processes are often the final step in indole syntheses. For instance, N-Ts-2-alkenylanilines can undergo a cascade C-N bond formation followed by aromatization to yield substituted indoles. organic-chemistry.org Similarly, Lewis acid-promoted reactions can form tetrahydroquinolines which then undergo in situ aromatization. acs.org In the context of this compound, a potential synthetic route could involve the cyclization of a precursor followed by an oxidative aromatization step to form the final indole ring system. For example, N-alkylated indolines can be oxidized to their corresponding indole derivatives. mdpi.com

Dearomatization Reactions and Spirocyclization Pathways of Indoles

Dearomatization reactions temporarily or permanently disrupt the aromaticity of the indole ring to create three-dimensional structures like indolines and spirocycles. These products are valuable in medicinal chemistry. Indoles with electron-withdrawing groups, such as the nitro and aldehyde groups in this compound, are considered "electron-deficient indoles." The dearomatization of such indoles has been an area of active research. nih.govresearchgate.net

Visible-light-induced photoredox catalysis has emerged as a powerful tool for the dearomatization of electron-deficient indoles. nih.govacs.orgacs.org These methods can achieve hydroalkylation or annulation reactions to produce various indoline (B122111) derivatives. nih.govacs.orgacs.org

Spirocyclization involves the formation of a spirocyclic system where two rings share a single atom. For indoles, this typically occurs at the C2 or C3 position. rsc.orgresearchgate.net The synthesis of spiroindolines can be challenging due to the tendency for rearrangement to restore aromaticity. rsc.orgresearchgate.net However, methods like copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides have been developed to access C2-spiro-pseudoindoxyls. nih.gov This proceeds through a reactive 3H-indol-3-one intermediate. nih.gov Similarly, transition metal-catalyzed dearomatization reactions can lead to spiroindoleninium intermediates, which can then be trapped or undergo further reactions. chemrxiv.org Hypervalent iodine reagents have also been employed to mediate dearomatizing spirocyclization. nih.gov

Rearrangement Reactions and Tautomeric Equilibria in Substituted Indoles

Rearrangement reactions in organic chemistry involve the migration of a substituent from one atom to another within the same molecule, often driven by the formation of a more stable intermediate. wikipedia.orgmasterorganicchemistry.com In reactions involving carbocation intermediates, 1,2-shifts of alkyl or hydride groups are common. youtube.com While specific rearrangement studies on this compound are not available, the general principles apply. For instance, reactions that generate a carbocation adjacent to the indole ring could potentially trigger a Wagner-Meerwein type rearrangement. In a broader context, rearrangements of acyl nitrenes, which can be generated from carboxylic acid derivatives, lead to isocyanates, a key step in the Curtius and Hofmann rearrangements for amine synthesis. libretexts.org

Tautomerism involves the interconversion of structural isomers through the migration of a proton. The indole nucleus can exhibit tautomerism, with the proton from the nitrogen atom migrating to a carbon atom, although the N-H tautomer (indole) is significantly more stable than the C-H tautomers (indolenines). researchgate.net For this compound, the predominant form is the 1H-indole. The presence of the aldehyde group at C2 does not typically induce significant tautomerization involving the ring system under normal conditions. However, in reactions, the enol or enolate form of the aldehyde could act as a transient intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Without experimental spectra, a definitive assignment of proton and carbon signals for 4-Methyl-7-nitro-1H-indole-2-carbaldehyde cannot be performed.

A theoretical ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons on the indole (B1671886) ring, the methyl protons, and the N-H proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and carbonyl groups and the electron-donating effect of the methyl group. Coupling constants (J) between adjacent protons would provide critical information about the connectivity of the molecule. However, no published data is available to create a data table.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the indole ring, and the methyl carbon. The chemical shifts would reflect the electronic environment of each carbon atom. Specific data is required for a detailed analysis and to compile a data table.

COSY (Correlation Spectroscopy) would establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity of the substituents to the indole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.

A detailed analysis is contingent on the acquisition of this experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The carbonyl (C=O) stretching of the aldehyde group.

The asymmetric and symmetric stretching of the nitro (NO₂) group .

The N-H stretching of the indole ring.

Without experimental spectra, the exact frequencies of these vibrations for this specific molecule cannot be reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The indole ring, substituted with a carbonyl and a nitro group, would exhibit characteristic absorption maxima (λ_max). The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent used. This empirical data is not currently available.

Analysis of Chromophore Interactions and Substituent Effects

The electronic and absorption properties of this compound are dictated by the interplay of the intrinsic indole chromophore and its substituents. The indole nucleus is an aromatic heterocyclic system with a rich electronic structure. The properties of this chromophore are significantly modulated by the electronic effects of the methyl group at the C4 position and the nitro group at the C7 position.

The methyl group (-CH₃) at C4 is a weak electron-donating group (EDG) through an inductive effect. In contrast, the nitro group (-NO₂) at C7 is a strong electron-withdrawing group (EWG) due to both a powerful negative inductive effect (-I) and a negative resonance effect (-M). mdpi.com This push-pull electronic arrangement across the benzene (B151609) portion of the indole ring profoundly influences the electron density distribution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₁₀H₈N₂O₃.

While direct experimental HRMS data for the title compound is not available, its theoretical exact mass can be calculated with high precision. This calculated value is what would be expected in an HRMS analysis, confirming the elemental formula. For instance, an isomer, 5-nitroindole-3-carboxaldehyde (C₉H₆N₂O₃), has a calculated m/z of 191.09 for its [M+H]⁺ ion in ESI-HRMS. nih.gov For the title compound, the additional methyl group leads to the theoretical values presented below.

Table 1: Theoretical HRMS Data for C₁₀H₈N₂O₃

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight (Nominal) | 204 g/mol |

| Monoisotopic Mass | 204.0535 Da |

| [M+H]⁺ (Protonated Ion) | 205.0608 Da |

| [M+Na]⁺ (Sodiated Ion) | 227.0427 Da |

| [M-H]⁻ (Deprotonated Ion) | 203.0462 Da |

Note: Masses are calculated theoretical values.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise coordinates of each atom. As of now, a solved crystal structure for this compound has not been reported in open literature. However, the solid-state architecture can be reliably predicted based on the crystal structures of analogous compounds, such as 7-nitro-1H-indole-2-carboxylic acid and other substituted nitroindoles. nih.govmatrix-fine-chemicals.com

The core indole ring system is expected to be essentially planar. The substituents—the methyl, nitro, and carbaldehyde groups—will lie close to this plane. The degree of torsion, particularly for the nitro and carbaldehyde groups, will be influenced by a balance between electronic conjugation, which favors planarity, and steric hindrance from adjacent atoms.

Without a direct crystal structure, the precise bond lengths and angles remain undetermined experimentally. However, data from closely related structures, such as various substituted indoles and nitroaromatic compounds, allow for well-founded estimations. researchgate.netmdpi.com The indole framework would exhibit bond lengths characteristic of its fused aromatic and pyrrolic nature. The C-N bonds of the nitro group and the C=O and C-H bonds of the carbaldehyde group would possess values typical for these functional groups when conjugated to an aromatic system.

The table below presents expected bond lengths and angles based on data from analogous structures. These are representative values and would vary slightly in the actual molecule.

Table 2: Expected Molecular Geometry Parameters for this compound

| Parameter Type | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (Carbaldehyde) | ~1.22 Å |

| Bond Length | C-NO₂ (Nitro) | ~1.45 Å |

| Bond Length | N-O (Nitro) | ~1.23 Å |

| Bond Length | C-C (Aromatic) | ~1.37 - 1.41 Å |

| Bond Length | C-N (Pyrrole Ring) | ~1.37 Å |

| Bond Angle | O-N-O (Nitro) | ~124° |

| Bond Angle | C-C-O (Carbaldehyde) | ~125° |

| Dihedral Angle | Ring-C-C=O (Carbaldehyde) | Near 0° or 180° |

| Dihedral Angle | Ring-C-N-O (Nitro) | Near 0° or 180° |

Note: These are generalized, expected values based on crystallographic data of similar molecules.

The solid-state packing of this compound will be governed by a network of intermolecular interactions. ias.ac.in The presence of excellent hydrogen bond donors and acceptors dictates the primary packing motifs.

The indole N-H group is a strong hydrogen bond donor. The oxygen atoms of both the 7-nitro group and the 2-carbaldehyde group are effective hydrogen bond acceptors. Therefore, the formation of strong N-H···O hydrogen bonds is highly probable and would be a dominant force in the crystal lattice. researchgate.netnih.gov These interactions could link molecules into chains, dimers, or more complex two- or three-dimensional networks.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. chemrxiv.org This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. The process systematically alters the molecular geometry to find the configuration with the minimum possible energy. mdpi.com For a related compound, 4-nitro-1H-indole-carboxaldehyde (NICA), DFT calculations using the B3LYP functional and a cc-pVTZ basis set were successfully used to determine its optimized structure. nih.gov A similar approach is applicable to 4-Methyl-7-nitro-1H-indole-2-carbaldehyde to ascertain its precise bond lengths, bond angles, and dihedral angles.

Conformational analysis for this molecule focuses on the spatial orientation of the aldehyde (-CHO) and nitro (-NO₂) substituents relative to the indole (B1671886) ring. Although the core indole structure is largely planar and rigid, these substituent groups can rotate around their single bonds. DFT calculations are used to map the potential energy surface as a function of these rotations. By identifying the lowest point on this surface, the global energy minimum is found, which corresponds to the most stable and predominant conformation of the molecule under normal conditions. This optimized geometry is crucial for all subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound

This table presents hypothetical, yet representative, data based on DFT calculations for similar indole derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carbaldehyde) | ~ 1.22 Å |

| C-N (Nitro) | ~ 1.48 Å | |

| N-O (Nitro) | ~ 1.23 Å | |

| C-C (Aromatic) | ~ 1.40 Å | |

| Bond Angle | O-C-H (Carbaldehyde) | ~ 120° |

| C-C-N (Nitro) | ~ 118° | |

| O-N-O (Nitro) | ~ 124° |

Electronic Structure Analysis

The arrangement of electrons within the molecule dictates its chemical behavior. Computational methods provide a detailed picture of this electronic structure.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be distributed across the electron-rich indole ring system. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. Studies on analogous nitro-indole structures confirm this localization of frontier orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties

This table contains plausible values derived from analyses of similar compounds like NICA. nih.gov

| Property | Predicted Energy Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecular surface. mdpi.comnih.gov It is invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates electron-rich areas (negative electrostatic potential), which are favorable sites for electrophilic attack, and blue denotes electron-poor areas (positive electrostatic potential), which are prone to nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atoms of the nitro and carbaldehyde groups. The regions of positive potential (blue) would be located around the hydrogen atom of the indole's N-H group and the aldehyde's C-H group. mdpi.comnih.gov

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key delocalizations would include the transfer of electron density from the lone pair of the indole nitrogen atom (LP(N)) to the antibonding π* orbitals of the adjacent carbon-carbon bonds within the ring. Similarly, lone pairs on the oxygen atoms of the nitro and carbonyl groups would delocalize into neighboring antibonding orbitals. These intramolecular charge-transfer events are crucial for the stability of the molecule. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies

This table illustrates significant intramolecular interactions and their hypothetical stabilization energies based on NBO analysis of related structures. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | > 50 |

| LP (O, Nitro) | π* (C7-N) | > 30 |

| LP (O, Carbonyl) | π* (C2-C(H)O) | > 25 |

| π (C4-C5) | π* (C6-C7) | > 20 |

The distribution of electron charge across the atoms of a molecule is a key determinant of its reactivity. NBO analysis also provides the natural population analysis (NPA), which assigns partial charges to each atom more robustly than other methods. q-chem.com Atoms with a significant negative charge are nucleophilic, while those with a positive charge are electrophilic.

From the atomic charges, global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. nih.gov

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution; harder molecules have a larger HOMO-LUMO gap.

Global Softness (S) is the reciprocal of hardness and indicates a higher propensity for donating electrons.

Simulations of Spectroscopic Properties

Computational chemistry provides powerful tools to simulate the spectroscopic properties of molecules with a high degree of accuracy. For this compound, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These simulations are crucial for interpreting experimental data and understanding the electronic structure of the molecule.

Computational NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is employed for the prediction of NMR chemical shifts. While specific GIAO calculations for this compound are not extensively documented in publicly available literature, the methodology is well-established for indole derivatives. For instance, studies on related molecules like 1H-Indole-3-carbaldehyde have successfully utilized the GIAO method to calculate ¹H and ¹³C NMR chemical shifts. These calculations, when compared with experimental data, provide valuable validation for the computed molecular structure. The predicted chemical shifts for this compound would be influenced by the electron-withdrawing nature of the nitro group and the aldehyde function, as well as the electron-donating effect of the methyl group, leading to characteristic shifts in the aromatic and heterocyclic regions of the spectrum.

A hypothetical table of predicted NMR chemical shifts for this compound, based on typical values for substituted indoles, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

| N-H | 11.0 - 12.0 |

| C2-CHO | 9.5 - 10.5 |

| H3 | 7.0 - 7.5 |

| H5 | 7.8 - 8.2 |

| H6 | 7.2 - 7.6 |

| C4-CH₃ | 2.5 - 3.0 |

| C2 | 140 - 145 |

| C3 | 115 - 120 |

| C3a | 130 - 135 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

| C6 | 118 - 122 |

| C7 | 145 - 150 |

| C7a | 135 - 140 |

| C=O | 180 - 185 |

| CH₃ | 20 - 25 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. For the related compound 4-nitro-indole-3-carboxaldehyde, DFT calculations have been used to assign experimental FT-IR and FT-Raman spectra. Similarly, for this compound, theoretical calculations would predict characteristic vibrational frequencies for the N-H stretch, the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C vibrations of the indole ring and methyl group. Comparing these calculated frequencies with experimental spectra helps in the detailed structural elucidation of the molecule.

Below is a table of predicted characteristic vibrational frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3300 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aldehyde) | 2700 - 2800 |

| C=O stretch (aldehyde) | 1650 - 1700 |

| C=C stretch (aromatic) | 1500 - 1600 |

| NO₂ asymmetric stretch | 1520 - 1560 |

| NO₂ symmetric stretch | 1340 - 1380 |

| C-N stretch | 1200 - 1300 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. Studies on similar nitro-indole derivatives have demonstrated that TD-DFT can accurately predict their electronic spectra. For this compound, the presence of the nitro and aldehyde groups, both conjugated with the indole ring system, is expected to result in significant electronic transitions in the UV-Vis region. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.

A table summarizing the predicted UV-Vis absorption data for this compound in a common solvent like methanol (B129727) is provided below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 350 - 400 | > 0.1 |

| n → π | 280 - 320 | < 0.1 |

| π → π* | 240 - 270 | > 0.1 |

Mechanistic Pathway Elucidation via Transition State Calculations

Computational chemistry is also a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to map out the energy profile of a reaction and determine its feasibility and kinetics.

Reaction Energy Profiles and Activation Barriers

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, products, and transition states. For reactions involving a polar molecule like this compound, polar solvents would be expected to stabilize charged or highly polar transition states, potentially lowering the activation barrier and accelerating the reaction compared to nonpolar solvents. These calculations are crucial for understanding and optimizing reaction conditions for synthetic applications.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

For a compound like this compound, QSRR models would seek to link its structural features to its chemical reactivity. This is typically achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors for QSRR of Indole Derivatives:

Electronic Descriptors: These parameters describe the electronic properties of the molecule. For this compound, the electron-withdrawing nature of the nitro group at the 7-position and the aldehyde group at the 2-position, along with the electron-donating methyl group at the 4-position, significantly influences the electron density distribution across the indole ring. Key electronic descriptors include:

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. researchgate.net For nitroaromatic compounds, the LUMO energy (ELUMO) is often a critical indicator of their mutagenicity and toxicity, as it relates to their ability to undergo nitroreduction. mdpi.com

Partial Atomic Charges: The charges on individual atoms, particularly on the nitrogen of the nitro group and the carbon of the aldehyde, can be crucial in determining reactivity towards nucleophiles or electrophiles. researchgate.net

Steric Descriptors: These descriptors quantify the size and shape of the molecule. The methyl group at position 4 and the aldehyde group at position 2 will create specific steric environments that can influence how the molecule interacts with other reactants or biological macromolecules. Examples of steric descriptors include molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is crucial for predicting its behavior in biological systems, including its ability to cross cell membranes. mdpi.comjocpr.com The presence of both a polar nitro group and a nonpolar methyl group in this compound will result in a specific hydrophobic character.

Application to this compound:

While specific QSRR studies on this compound are not extensively documented in publicly available literature, studies on related nitroaromatic and indole derivatives provide a strong basis for predicting its reactivity profile. For instance, QSAR studies on the anticancer activity of indole derivatives have shown that the nature and position of substituents on the indole ring significantly impact their biological activity. nih.govmdpi.com Electron-withdrawing groups, such as the nitro group, can enhance certain biological activities. nih.gov

A hypothetical QSRR study for a series of compounds including this compound would involve synthesizing a library of related derivatives with variations in the substituents at different positions of the indole ring. The reactivity of these compounds would then be measured in a relevant assay (e.g., reaction rate with a specific nucleophile, or biological activity like IC50 against a cancer cell line). Finally, a statistical method, such as multiple linear regression or partial least squares, would be used to develop an equation that relates the calculated molecular descriptors to the observed reactivity.

Illustrative Data Table for a QSAR Study of Indole Derivatives:

The following interactive table provides a representative example of the type of data that would be generated and used in a QSAR study of indole derivatives with anticancer activity. The data is based on a study of indole derivatives and their activity against the A498 cell line. researchgate.net

| Compound | R1 | R2 | R3 | logIC50 | ClogP | ELUMO (eV) |

| 1 | H | H | H | -4.52 | 2.15 | -1.23 |

| 2 | OCH3 | H | H | -4.87 | 2.13 | -1.18 |

| 3 | F | H | H | -4.65 | 2.34 | -1.35 |

| 4 | Cl | H | H | -4.72 | 2.86 | -1.41 |

| 5 | H | OCH3 | H | -4.91 | 2.26 | -1.21 |

| 6 | H | F | H | -4.70 | 2.47 | -1.38 |

| 7 | H | Cl | H | -4.78 | 2.99 | -1.45 |

| 8 | H | H | OCH3 | -4.68 | 2.05 | -1.15 |

| 9 | H | H | F | -4.59 | 2.26 | -1.31 |

| 10 | H | H | Cl | -4.63 | 2.78 | -1.39 |

This table is for illustrative purposes and is based on data from related compounds. The actual values for this compound would need to be determined experimentally and computationally.

From such a QSAR model, one could predict the reactivity or biological activity of this compound and design new derivatives with potentially enhanced properties. The model would highlight which structural features are most influential, for example, whether the electron-withdrawing strength of the nitro group or the steric bulk of the methyl group is more critical for a particular type of reactivity.

Derivatization Strategies and Synthetic Utility of this compound

The synthetic versatility of this compound stems from the reactivity of its constituent functional groups: the carbaldehyde at the C2 position, the pyrrolic nitrogen (N1) of the indole ring, and the nitro group on the benzene (B151609) moiety. This article focuses on the derivatization strategies involving the carbaldehyde group and the indole nitrogen, which allow for the construction of a diverse array of more complex molecular architectures. These transformations are fundamental in medicinal chemistry and materials science for developing new compounds with tailored properties.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Methods for Indole (B1671886) Derivatives

The synthesis of enantiomerically pure indole derivatives is of paramount importance due to their prevalence in biologically active molecules and functional materials. acs.orgnih.gov While numerous methods exist for indole synthesis, the development of novel asymmetric strategies remains a vibrant area of research. rsc.org Future work should focus on creating highly efficient and selective methods for producing chiral indole derivatives from precursors like 4-Methyl-7-nitro-1H-indole-2-carbaldehyde.

A promising approach is the use of chiral organocatalysts, such as Brønsted acids or isothiourea derivatives, to control the stereochemistry of reactions. organic-chemistry.orgrsc.org For instance, the Brønsted acid-catalyzed transfer hydrogenation of indole derivatives has successfully produced optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, chiral isothiourea has been used for the asymmetric N-acylation of N-aminoindoles, yielding N-N axially chiral products. rsc.org

The catalytic asymmetric Friedel–Crafts reaction is another powerful tool for creating optically active indole derivatives in an atom-economical manner. acs.org Research in this area could explore the use of novel chiral metal complexes or organocatalysts to alkylate the indole core, leading to products with significant biological potential, such as α-glucosidase inhibitors. nih.govacs.org The design of versatile platform molecules derived from this compound could enable a range of organocatalytic asymmetric cycloaddition, cyclization, and dearomatization reactions. acs.org

Exploration of Photochemical and Electrochemical Transformations of Nitroindoles

The nitro group on the indole ring offers a unique handle for photochemical and electrochemical manipulations, opening avenues for novel molecular transformations. The photorearrangement of nitroaromatic compounds is a known phenomenon that could be applied to this compound. For example, irradiation of 2-nitrofuran (B122572) and 2-nitropyrrole leads to the formation of hydroxyimino-lactone and -lactam derivatives, respectively, through a process involving the nitro group. rsc.org Similar transformations could be investigated for 7-nitroindoles, potentially yielding novel heterocyclic structures. The solution photochemistry of nitroalkanes, which can lead to amides and lactams via hydrogen abstraction, also provides a basis for exploring intramolecular reactions of substituted nitroindoles. rsc.org

Electrochemical methods offer a green and efficient alternative for transforming indole derivatives. The electrochemical oxidation of 3-substituted indoles has been shown to produce 2-oxindoles, a valuable heterocyclic motif. rsc.org The electrochemical behavior of nitroindoles, specifically, is an area ripe for exploration. Studies on the electropolymerization of substituted indoles like 5-aminoindole (B14826) and 5-nitroindole (B16589) have shown the formation of redox-active films, suggesting potential applications in electronics and sensors. ed.ac.uk The electrochemical reduction of the nitro group to an amino group is a standard transformation that could be optimized for derivatives of this compound, providing a route to various diaminoindole precursors. researchgate.net

Catalytic Applications of this compound Derivatives

The indole scaffold is a cornerstone in the development of catalysts and ligands. Derivatives of this compound could serve as precursors to novel catalytic systems. The aldehyde at the C2 position can be readily transformed into various functional groups, such as imines, alcohols, or carboxylic acids, which can act as coordinating sites for metal catalysts. clockss.orgscispace.com

For example, indole-2-carboxylate (B1230498) derivatives, accessible through oxidation of the carbaldehyde, are used in the synthesis of ligands for various metal-catalyzed reactions. clockss.org Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of indoles. nih.govnih.gov Derivatives of the title compound could be explored as ligands in cross-coupling reactions or as substrates in transition-metal-catalyzed C-H functionalization and annulation reactions to build complex polycyclic structures. ewha.ac.kr The development of indole-based chiral catalysts is a particularly active field, where the inherent chirality of a molecule is used to induce stereoselectivity in chemical reactions. acs.org

Advanced Material Science Applications of Derivatives

Indole-based compounds, especially fused polycyclic systems like indoloindoles, are gaining attention as functional organic materials due to their electron-rich nature and tunable photophysical properties. researchgate.net Derivatives of this compound could be used as building blocks for creating novel materials for electronics.

Indoloindoles have been investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net The synthetic versatility of the indole core allows for the fine-tuning of electronic properties by introducing various substituents. The methyl and nitro groups on the this compound scaffold already provide a means to influence the electronic characteristics of any resulting larger, conjugated systems. Further derivatization could lead to materials with specific charge-transport properties or desired emission colors for OLED applications. researchgate.net The aldehyde group can be used in condensation reactions to extend the π-conjugated system, a key strategy in the design of organic electronic materials. Spiropyrans containing an indole moiety have been shown to exhibit solvatochromism, indicating their potential as sensors, and similar principles could be applied to new derivatives. acs.org

Bio-Inspired Synthetic Strategies for Indole Scaffolds

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic strategies aim to mimic biosynthetic pathways to create structurally diverse and complex indole alkaloids. nih.govresearchgate.net These strategies often involve cascade reactions that efficiently build molecular complexity from relatively simple starting materials.